(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt
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Overview
Description
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt is a synthetic compound derived from the steroidal framework It is characterized by the presence of a thioacetic acid group attached to the pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt typically involves multiple steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as pregnenolone.
Functional Group Introduction: The hydroxyl groups at positions 11 and 17 are introduced through selective oxidation and reduction reactions.
Thioacetic Acid Group Addition: The thioacetic acid group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetic acid derivative.
Sodium Salt Formation: The final step involves the neutralization of the thioacetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The thioacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Thiol groups can be introduced using thiol reagents under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the thioacetic acid group has been replaced by other functional groups.
Scientific Research Applications
(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt involves its interaction with specific molecular targets. The compound may bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or immunomodulatory actions.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar structural features but lacking the thioacetic acid group.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
Uniqueness
The presence of the thioacetic acid group in (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid sodium salt distinguishes it from other similar compounds. This unique functional group may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
114967-93-0 |
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Molecular Formula |
C23H31NaO6S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C23H32O6S.Na/c1-21-7-5-14(24)9-13(21)3-4-15-16-6-8-23(29,18(26)11-30-12-19(27)28)22(16,2)10-17(25)20(15)21;/h9,15-17,20,25,29H,3-8,10-12H2,1-2H3,(H,27,28);/q;+1/p-1/t15?,16?,17-,20?,21-,22-,23-;/m0./s1 |
InChI Key |
GBSRRDIMTLVMCD-IESFLJJMSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)[O-])O)C)O.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCC(=O)[O-])O)C)O.[Na+] |
Origin of Product |
United States |
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